molecular formula C10H7ClN2OS2 B091405 3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 17521-20-9

3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B091405
CAS No.: 17521-20-9
M. Wt: 270.8 g/mol
InChI Key: QTNCEBZYJGVYDL-UHFFFAOYSA-N
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Description

3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring This compound is of significant interest due to its potential biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the double bond in the thiazolidinone ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

    Medicine: Its potential anticancer properties are being explored, particularly in targeting specific cancer cell lines.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one exerts its effects involves interactions with various molecular targets. The thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-sulfanylidene-1,3-thiazolidin-4-one: Lacks the chlorophenyl group, which may affect its biological activity.

    5-[(4-Chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: Lacks the amino group, which may influence its reactivity and applications.

Uniqueness

The presence of both the amino and chlorophenyl groups in 3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one makes it unique compared to similar compounds

Properties

IUPAC Name

3-amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2OS2/c11-7-3-1-6(2-4-7)5-8-9(14)13(12)10(15)16-8/h1-5H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNCEBZYJGVYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333404
Record name 3-amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17521-20-9
Record name 3-amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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